1-(4-ethenylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
3,5-BIS(4-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two 4-methylphenyl groups and a 4-vinylbenzyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS(4-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions:
Vinylbenzyl group attachment: This step might involve a coupling reaction, such as a Heck reaction, to attach the vinylbenzyl group to the pyrazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or other oxidized products.
Reduction: Reduction reactions can target the vinyl group or the aromatic rings, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group might yield epoxides, while reduction could lead to ethyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,5-BIS(4-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE would depend on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1H-pyrazole: Similar structure but lacks the vinylbenzyl group.
1-(4-Vinylbenzyl)-3,5-diphenylpyrazole: Similar but with different substituents on the pyrazole ring.
Uniqueness
The presence of both 4-methylphenyl and 4-vinylbenzyl groups in 3,5-BIS(4-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C26H24N2 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C26H24N2/c1-4-21-9-11-22(12-10-21)18-28-26(24-15-7-20(3)8-16-24)17-25(27-28)23-13-5-19(2)6-14-23/h4-17H,1,18H2,2-3H3 |
InChI Key |
TZQUXBGGJJFRND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2CC3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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